Quinazosin - 15793-38-1

Quinazosin

Catalog Number: EVT-368917
CAS Number: 15793-38-1
Molecular Formula: C17H23N5O2
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline-based α1-adrenoceptor antagonists, such as doxazosin and terazosin, have been extensively studied for their therapeutic applications beyond their primary use in managing hypertension and benign prostatic hyperplasia (BPH). These compounds have shown promising results in inducing apoptosis in prostate cancer cells, which is a significant finding given the prevalence and mortality associated with

Synthesis Analysis

The synthesis of quinazosin can be accomplished through various methods, with a notable approach involving the reaction of 2-amino-substituted quinazolines. The general synthetic route includes:

  1. Activation of Urea: The oxygen function of urea is converted into a good leaving group using electrophiles such as phosphorus oxychloride or phosphorus pentachloride.
  2. Formation of Intermediate: An amine reacts with the activated urea to form an intermediate compound.
  3. Cyclization: The intermediate undergoes cyclization to form the quinazoline ring system.
  4. Final Modifications: The product may then be converted into its pharmaceutically acceptable salts, such as hydrochloride or mesylate salts, enhancing its solubility and stability for therapeutic use .

This method allows for efficient production with high yields, making it suitable for industrial applications.

Chemical Reactions Analysis

Quinazosin participates in various chemical reactions typical for quinazolines:

  1. Electrophilic Substitution: The aromatic rings in quinazolines can undergo electrophilic substitution reactions, which can modify the compound's pharmacological properties.
  2. Nucleophilic Attack: The nitrogen atoms in the piperazine and quinazoline rings can serve as nucleophiles in further synthetic transformations.
  3. Hydrolysis and Dealkylation: Quinazosin can also undergo hydrolysis under acidic or basic conditions, leading to the formation of different derivatives that may exhibit altered biological activities .

These reactions are crucial for developing new derivatives with potentially enhanced efficacy or reduced side effects.

Mechanism of Action

Quinazosin primarily acts as an antagonist at alpha-1 adrenergic receptors. The mechanism involves:

  1. Receptor Binding: Quinazosin binds selectively to alpha-1 adrenergic receptors on vascular smooth muscle cells.
  2. Inhibition of Vasoconstriction: By blocking these receptors, quinazosin prevents vasoconstriction induced by catecholamines (e.g., norepinephrine).
  3. Vasodilation and Blood Pressure Reduction: This blockade leads to vasodilation, resulting in decreased peripheral resistance and lowering blood pressure.

The compound's selectivity for alpha-1 receptors over alpha-2 receptors contributes to its therapeutic profile in treating hypertension .

Physical and Chemical Properties Analysis

Quinazosin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 317.39 g/mol.
  • Solubility: Quinazosin is generally soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point is typically around 200 °C.

These properties influence the compound's formulation and administration routes in clinical settings .

Applications

Quinazosin has several significant applications:

  1. Antihypertensive Treatment: It is primarily used for managing hypertension due to its vasodilatory effects.
  2. Benign Prostatic Hyperplasia Management: Quinazosin is also prescribed for alleviating urinary symptoms associated with benign prostatic hyperplasia by relaxing smooth muscles in the bladder neck and prostate.
  3. Research Applications: Beyond clinical uses, quinazosin serves as a valuable tool in pharmacological research for studying adrenergic receptor interactions and cardiovascular physiology .
Introduction to Quinazoline Derivatives

Historical Evolution of Quinazoline-Based Therapeutics

The therapeutic journey of quinazoline derivatives began with the isolation of natural quinazoline alkaloids such as febrifugine from Dichroa febrifuga (Chinese antimalarial plant) and vasicinone from Adhatoda vasica in the early 20th century. These discoveries revealed the scaffold's inherent bioactivity potential [8]. Systematic chemical exploration accelerated in the 1950s with the synthesis of prazosin (alpha-blocker) and proquazone (non-steroidal anti-inflammatory drug), establishing quinazoline as a viable pharmacophore [4] [7].

The oncological breakthrough occurred in 2003 with gefitinib's FDA approval as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for non-small cell lung cancer. This landmark validation spurred development of successive generations: erlotinib (2004), lapatinib (2007, dual EGFR/HER2 inhibitor), and afatinib (2013, irreversible inhibitor). These agents transformed molecularly targeted cancer therapy, particularly for tumors with activating EGFR mutations [9]. Beyond oncology, halofuginone (2012) emerged as an antiprotozoal agent targeting prolyl-transfer RNA synthetase, demonstrating the scaffold's adaptability to diverse therapeutic areas [8].

Table 1: Milestones in Quinazoline-Based Drug Development

YearCompoundTherapeutic AreaKey Mechanism/Target
2003GefitinibOncology (NSCLC)EGFR tyrosine kinase inhibition
2004ErlotinibOncology (Pancreatic, NSCLC)EGFR tyrosine kinase inhibition
2007LapatinibOncology (Breast)Dual EGFR/HER2 kinase inhibition
2012HalofuginoneAntiprotozoalProlyl-tRNA synthetase inhibition
2013AfatinibOncology (NSCLC)Irreversible EGFR inhibition

Structural Taxonomy of Quinazoline and Quinazolinone Scaffolds

The fundamental quinazoline structure (C₈H₆N₂) consists of a benzene ring fused with a pyrimidine ring at positions 5 and 6. This parent compound exists as light-yellow crystals with planar molecular geometry and weak basicity (pKa ≈ 3.51) [9]. The quinazolinone variant features a carbonyl group at position 4, creating a lactam structure that enhances hydrogen-bonding capacity and metabolic stability [5] [6].

Structural diversity arises through three primary strategies:

  • Ring substitutions: Electrophilic substitution favors positions 5–8 on the benzene ring, while nucleophilic substitution targets positions 2 and 4 on the pyrimidine ring [9].
  • Heterocyclic fusion: Thienopyrimidine (e.g., proquinazid) and pyridopyrimidine systems augment target specificity through spatial optimization [8].
  • Functional group appendages: Amine, alkyl, halogen, and heteroaryl groups modulate electronic properties and binding affinity [1] [10].

Position-specific modifications critically determine bioactivity:

  • Position 2: Aminoethyl/aminopropyl chains enhance acetylcholinesterase inhibition (>10-fold potency increase) [10]
  • Position 4: Chloro substituents facilitate nucleophilic displacement; aryl groups enable kinase domain penetration [1] [8]
  • Positions 6/7: Electron-withdrawing groups (fluoro, nitro) boost anticancer activity by influencing π-stacking interactions [1]

Table 2: Structure-Activity Relationships of Quinazoline Modifications

PositionEffective ModificationsBiological Consequence
2-NHCH₂CH₂N(CH₃)₂, -SCH₂C₆H₅Enhanced AChE inhibition; kinase selectivity
4Cl, OCH₃, morpholine, piperazineImproved solubility; irreversible kinase binding
6F, OCH₃, OC₂H₅, CNIncreased anticancer potency (EGFR/VEGFR-2 inhibition)
7F, Cl, OCH₃, -OCH₂CH₂N(CH₃)₂Optimized blood-brain barrier penetration
8H (unsubstituted preferred)Avoided steric hindrance in P38α MAPK binding

Pharmacological Significance as Privileged Structures in Drug Design

Quinazoline derivatives function as multipurpose pharmacophores due to their capacity for polypharmacological engagement. The planar fused-ring system serves as a molecular "recognition platform" that mimics purine nucleotides, facilitating competitive binding to ATP-dependent enzymes [1] [7]. This intrinsic property underpins their dominance in kinase inhibitor therapeutics, with over 30% of experimental anticancer agents incorporating quinazoline/quinazolinone scaffolds [3].

In oncology, these compounds achieve selective kinase inhibition through three distinct binding modes:

  • Type I: ATP-competitive binding to active kinases (e.g., gefitinib interaction with EGFR's hinge region) [1]
  • Type II: Stabilization of inactive DFG-out conformation (e.g., compound 35 targeting VEGFR-2/FGFR-1 hydrophobic pocket) [8]
  • Type III/IV: Allosteric modulation distal from ATP site (e.g., PF-03715455) [2]

Beyond oncology, the scaffold demonstrates therapeutic polyvalence:

  • Neurodegenerative disorders: Quinazolinone derivatives like dehydroevodiamine exhibit dual acetylcholinesterase inhibition (IC₅₀ ≈ 2.1 μM) and β-amyloid anti-aggregation properties for Alzheimer's disease modification [4] [10].
  • Antimicrobial therapy: 2-Styrylquinazolin-4(3H)-one derivatives disrupt microbial topoisomerases and membrane integrity (e.g., compound 15 with MIC = 2 μg/mL against Mycobacterium tuberculosis) [5] [8].
  • Agrochemical development: Fluquinconazole and proquinazid leverage quinazolinone scaffolds for fungicidal activity through cytochrome P450 inhibition [8].

Table 3: Therapeutic Applications of Quinazoline Derivatives

Therapeutic AreaMolecular TargetsRepresentative Agents
OncologyEGFR, HER2, VEGFR-2, p38α MAPKGefitinib, lapatinib, erlotinib
NeurodegenerationAcetylcholinesterase, β-amyloidDehydroevodiamine, 6f-quinazolinone
AntimicrobialsDNA gyrase, fungal CYP51Fluquinconazole, thiazolino derivatives
Metabolic DiseasePPARγBalaglitazone

The structural plasticity of quinazoline enables rational multi-target drug design. Recent innovations include:

  • Chimeric hybrids: Quinazoline-thiophene conjugates (e.g., compound 8a) inhibiting p38α MAPK (IC₅₀ = 0.18 μM) while upregulating Bax/caspase-3 apoptosis pathways [2]
  • Metal coordination complexes: Zinc-quinazolinone chelates enhancing antimalarial activity through heme polymerization disruption [6]
  • Photoactivatable probes: Quinazoline-azobenzene hybrids enabling optical control of kinase activity [3]

This versatility cements quinazoline's status as a privileged scaffold capable of generating novel therapeutic entities addressing unmet clinical needs through continued structural innovation and target diversification. Future development will likely exploit advanced computational methods and crystallographic insights to optimize next-generation quinazoline-based therapeutics with enhanced selectivity and multi-target engagement profiles.

Properties

CAS Number

15793-38-1

Product Name

Quinazosin

IUPAC Name

6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C17H23N5O2/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20)

InChI Key

HSIPLPKNLDWHSE-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.